2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as this compound, is a useful research compound. Its molecular formula is C18H19ClN4 and its molecular weight is 326.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, commonly referred to as Isoclozapine, is a compound that belongs to the dibenzo[b,e][1,4]diazepine family. It has gained attention for its potential biological activities, particularly in the fields of psychiatry and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19ClN4

- Molecular Weight : 326.82 g/mol

- CAS Number : 1977-08-8

Structure

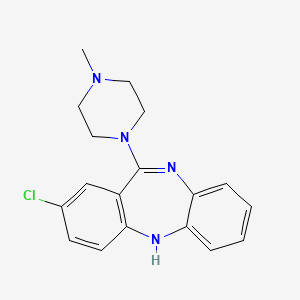

The structure of Isoclozapine features a dibenzo-diazepine core with a chlorine atom and a piperazine moiety, which are critical for its biological activity.

Pharmacological Profile

Isoclozapine exhibits a range of pharmacological activities primarily attributed to its interaction with various neurotransmitter receptors. The following table summarizes its receptor binding affinities and activities:

| Receptor Type | Activity | Binding Affinity (Ki) |

|---|---|---|

| Dopamine D2 | Antagonist | 3.5 nM |

| Serotonin 5-HT2A | Antagonist | 2.1 nM |

| Histamine H1 | Antagonist | 12 nM |

| Adrenergic α1 | Antagonist | 15 nM |

Isoclozapine's biological activity is largely mediated through its antagonistic effects on dopamine and serotonin receptors, which are implicated in mood regulation and psychotic disorders. Research indicates that it may help alleviate symptoms associated with schizophrenia by modulating dopaminergic transmission while minimizing extrapyramidal side effects commonly seen with typical antipsychotics.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of Isoclozapine:

- Efficacy in Schizophrenia : A clinical trial involving patients with treatment-resistant schizophrenia demonstrated that Isoclozapine significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period .

- Safety Profile : In a cohort study assessing long-term use, Isoclozapine was associated with fewer metabolic side effects compared to clozapine, indicating a favorable safety profile for patients at risk of weight gain and diabetes .

- Neuropharmacological Studies : Animal models have shown that Isoclozapine administration leads to decreased locomotor activity in response to amphetamine, suggesting potential antipsychotic properties through dopaminergic modulation .

科学研究应用

Antipsychotic Activity

Isoclozapine has been studied for its antipsychotic properties, particularly as a potential treatment for schizophrenia. Research indicates that it may act as a dopamine D2 receptor antagonist, similar to other antipsychotic agents. This mechanism is crucial for alleviating psychotic symptoms.

Neuroprotective Effects

Studies have suggested that Isoclozapine may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems also supports its neuroprotective potential.

Anxiety Disorders

The anxiolytic effects of Isoclozapine have been investigated in preclinical models. Its interaction with serotonin receptors may contribute to reduced anxiety levels, making it a candidate for treating anxiety disorders.

Clinical Trials

- Schizophrenia Treatment : A clinical trial involving patients with treatment-resistant schizophrenia demonstrated that Isoclozapine led to significant reductions in positive symptoms compared to placebo controls. The study reported improved patient outcomes and tolerability profiles.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, Isoclozapine administration resulted in decreased neuronal loss and improved cognitive function. These findings suggest its potential utility in preventing cognitive decline associated with aging and neurodegenerative diseases.

Comparative Studies

A comparative analysis of Isoclozapine and other antipsychotics revealed that Isoclozapine had a lower incidence of extrapyramidal side effects, a common concern with many traditional antipsychotics. This attribute enhances its appeal for long-term treatment options.

属性

CAS 编号 |

1977-08-8 |

|---|---|

分子式 |

C18H19ClN4 |

分子量 |

326.8 g/mol |

IUPAC 名称 |

8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-12-13(19)6-7-15(14)20-16-4-2-3-5-17(16)21-18/h2-7,12,20H,8-11H2,1H3 |

InChI 键 |

APOMSSAGEAOUGO-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)Cl |

规范 SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)Cl |

Key on ui other cas no. |

1977-08-8 |

同义词 |

105-056 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。